3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid
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Overview
Description
3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a but-3-yn-2-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the but-3-yn-2-ylamine, which is then reacted with a pyridine derivative under specific conditions to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. Pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine-4-carboxylic acid: Similar structure but lacks the but-3-yn-2-yl group.
4-Carboxypyridine: Contains the carboxylic acid group but lacks the amino substitution.
But-3-yn-2-ylamine: Contains the but-3-yn-2-yl group but lacks the pyridine ring and carboxylic acid group.
Uniqueness
3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of both the but-3-yn-2-ylamino group and the carboxylic acid group on the pyridine ring.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(but-3-yn-2-ylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-3-7(2)12-9-6-11-5-4-8(9)10(13)14/h1,4-7,12H,2H3,(H,13,14) |
InChI Key |
MMVNETPYZTYZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=C(C=CN=C1)C(=O)O |
Origin of Product |
United States |
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